molecular formula C19H13N3O3S B11094468 {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B11094468
M. Wt: 363.4 g/mol
InChI Key: DEXNOZWGIPFAJH-BOPFTXTBSA-N
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Description

(2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolo-benzimidazole derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or interaction with specific biological pathways, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in the treatment of diseases due to its ability to interact with molecular targets in the body .

Industry

In the industrial sector, (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE lies in its specific functional groups and the resulting properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C19H13N3O3S/c1-24-16-10-12(6-7-15(16)25-9-8-20)11-17-18(23)22-14-5-3-2-4-13(14)21-19(22)26-17/h2-7,10-11H,9H2,1H3/b17-11-

InChI Key

DEXNOZWGIPFAJH-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N

Origin of Product

United States

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